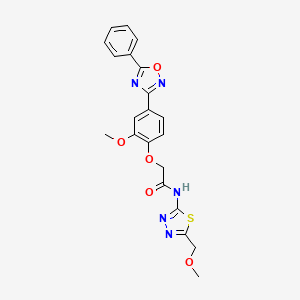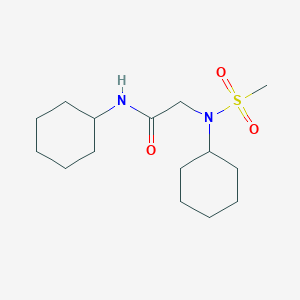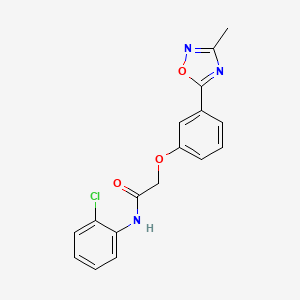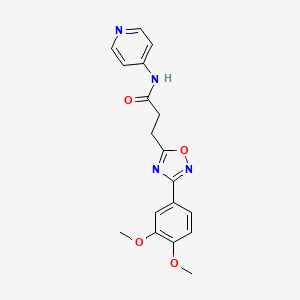
(1-(2,4-dichlorobenzoyl)piperidin-4-yl)(morpholino)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-(2,4-dichlorobenzoyl)piperidin-4-yl)(morpholino)methanone, also known as DMCM, is a chemical compound that has been widely used in scientific research. DMCM belongs to the class of piperidine compounds and has been found to exhibit various biochemical and physiological effects.
作用機序
(1-(2,4-dichlorobenzoyl)piperidin-4-yl)(morpholino)methanone acts as a positive allosteric modulator of GABA-A receptors, enhancing the activity of the receptor in the presence of GABA. This compound binds to a specific site on the receptor, known as the benzodiazepine site, and enhances the affinity of GABA for the receptor. This results in an increase in chloride ion influx into the neuron, leading to hyperpolarization and inhibition of neuronal activity.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects, including sedation, anxiolysis, anticonvulsant activity, and muscle relaxation. This compound has also been found to modulate the release of various neurotransmitters, including dopamine, serotonin, and acetylcholine. These effects are thought to be mediated by the modulation of GABA-A receptors in various brain regions.
実験室実験の利点と制限
(1-(2,4-dichlorobenzoyl)piperidin-4-yl)(morpholino)methanone has several advantages for use in lab experiments, including its potency, specificity, and selectivity for GABA-A receptors. This compound has also been found to be stable under various conditions, making it suitable for long-term experiments. However, this compound has some limitations, including its potential for toxicity and the need for careful handling due to its high potency.
将来の方向性
There are several future directions for research on (1-(2,4-dichlorobenzoyl)piperidin-4-yl)(morpholino)methanone. One area of research is the development of new compounds that exhibit similar or improved effects on GABA-A receptors. Another area of research is the investigation of the role of GABA-A receptors in various physiological and pathological conditions, including anxiety disorders, epilepsy, and addiction. Finally, the development of new methods for the synthesis and purification of this compound and related compounds could lead to improved yields and purity, facilitating their use in scientific research.
合成法
(1-(2,4-dichlorobenzoyl)piperidin-4-yl)(morpholino)methanone can be synthesized through the reaction between 2,4-dichlorobenzoyl chloride and piperidine followed by the reaction with morpholine. The synthesis of this compound is a multistep process that requires careful handling of the reactants and products. The purity of this compound is essential for its use in scientific research, and the synthesis process should be optimized to obtain high yields and purity.
科学的研究の応用
(1-(2,4-dichlorobenzoyl)piperidin-4-yl)(morpholino)methanone has been widely used in scientific research for its ability to modulate the activity of GABA-A receptors. GABA-A receptors are the primary inhibitory receptors in the brain, and their modulation can lead to various effects, including sedation, anxiolysis, and anticonvulsant activity. This compound has been found to be a potent GABA-A receptor modulator and has been used to study the role of GABA-A receptors in various physiological and pathological conditions.
特性
IUPAC Name |
[1-(2,4-dichlorobenzoyl)piperidin-4-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20Cl2N2O3/c18-13-1-2-14(15(19)11-13)17(23)20-5-3-12(4-6-20)16(22)21-7-9-24-10-8-21/h1-2,11-12H,3-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJFIKONTBVPLEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCOCC2)C(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

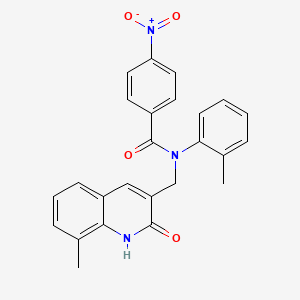
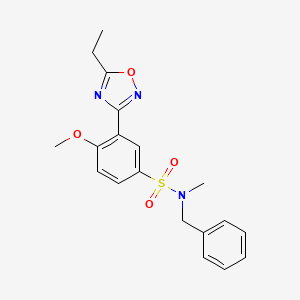
![4-[4-methoxy-3-(pyrrolidine-1-sulfonyl)benzoyl]morpholine](/img/structure/B7695909.png)
![2-[4-(piperidine-1-sulfonyl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7695911.png)
